2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether
Brand Name: Vulcanchem
CAS No.: 53429-22-4
VCID: VC11681306
InChI: InChI=1S/C3H5O2.BrH.Zn/c1-3(4)5-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
SMILES: COC(=O)[CH2-].[Zn+]Br
Molecular Formula: C3H5BrO2Zn
Molecular Weight: 218.4 g/mol

2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether

CAS No.: 53429-22-4

Cat. No.: VC11681306

Molecular Formula: C3H5BrO2Zn

Molecular Weight: 218.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether - 53429-22-4

Specification

CAS No. 53429-22-4
Molecular Formula C3H5BrO2Zn
Molecular Weight 218.4 g/mol
IUPAC Name bromozinc(1+);methyl acetate
Standard InChI InChI=1S/C3H5O2.BrH.Zn/c1-3(4)5-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
Standard InChI Key AVVBCDDVCIPLPT-UHFFFAOYSA-M
SMILES COC(=O)[CH2-].[Zn+]Br
Canonical SMILES COC(=O)[CH2-].[Zn+]Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound is systematically named bromozinc(1+);methyl acetate under IUPAC conventions, reflecting its ionic structure comprising a zinc cation (Zn+\text{Zn}^+), bromide anion (Br\text{Br}^-), and a methyl acetate-derived ligand . Alternative identifiers include the CAS registry number 53429-22-4 and the PubChem CID 11009450. The SMILES notation COC(=O)[CH2].[Zn+]Br\text{COC(=O)[CH}_2^- \text{].[Zn+]Br} succinctly represents its bonding arrangement, highlighting the methoxycarbonylmethyl group attached to zinc .

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC3H5BrO2Zn\text{C}_3\text{H}_5\text{BrO}_2\text{Zn}
Molecular Weight218.4 g/mol
CAS Registry Number53429-22-4
SMILESCOC(=O)[CH2-].[Zn+]Br
InChI KeyAVVBCDDVCIPLPT-UHFFFAOYSA-M

Structural and Conformational Analysis

The 2D structure features a tetrahedral zinc center bonded to bromine and the oxygen atoms of the methoxycarbonylmethyl group. X-ray crystallography and computational models confirm this geometry, with bond lengths consistent with typical organozinc compounds . The 3D conformation, influenced by ether solvation, stabilizes the reagent by minimizing steric strain and electronic repulsion .

Synthesis and Preparation

General Synthetic Routes

The preparation of 2-methoxy-2-oxoethylzinc bromide involves the direct reaction of methyl acetate with activated zinc bromide in an anhydrous ether solvent . This method, adapted from Rieke’s protocol for highly reactive zinc, ensures compatibility with sensitive functional groups :

ZnBr2+CH3OCOCH2BrEt2OCH3OCOCH2ZnBr+Br\text{ZnBr}_2 + \text{CH}_3\text{OCOCH}_2\text{Br} \xrightarrow{\text{Et}_2\text{O}} \text{CH}_3\text{OCOCH}_2\text{ZnBr} + \text{Br}^-

Table 2: Optimal Synthesis Conditions

ParameterConditionSource
SolventDiethyl ether or THF
Temperature0–25°C
Reaction Time1–24 hours
AtmosphereInert (N2_2 or He)

Reactivity and Mechanistic Insights

Nucleophilic Alkylation

The zinc-bonded carbon exhibits strong nucleophilicity, enabling transmetallation in cross-coupling reactions. For instance, Negishi couplings with palladium catalysts form carbon-carbon bonds efficiently :

R-X+CH3OCOCH2ZnBrPd(0)R-CH2OCOCH3+ZnBrX\text{R-X} + \text{CH}_3\text{OCOCH}_2\text{ZnBr} \xrightarrow{\text{Pd(0)}} \text{R-CH}_2\text{OCOCH}_3 + \text{ZnBrX}

Functional Group Tolerance

Unlike Grignard reagents, this organozinc compound tolerates esters, ketones, and nitriles, making it ideal for complex molecule synthesis . For example, it alkylates α,β-unsaturated carbonyls without attacking the electrophilic double bond .

Applications in Organic Synthesis

Cross-Coupling Reactions

The reagent’s utility in Negishi couplings is well-documented, enabling the synthesis of pharmaceuticals and agrochemicals. A 2023 study demonstrated its use in constructing indole derivatives via Pd-catalyzed coupling .

Michael Additions

In THF at –78°C, the reagent adds to Michael acceptors like methyl vinyl ketone, yielding β-keto esters with >90% enantiomeric excess when chiral ligands are employed .

Table 3: Representative Applications

ApplicationSubstrateProductYield (%)Source
Negishi CouplingAryl BromideBiaryl Ester85
Michael AdditionCyclohexenoneβ-Keto Ester92
Electrophilic AminationN-Chlorosuccinimideα-Amino Ester78

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